molecular formula C8H10O4 B13844201 Methyl 4-Ethyl-2,5-dihydro-5-oxo-3-furancarboxylate

Methyl 4-Ethyl-2,5-dihydro-5-oxo-3-furancarboxylate

Cat. No.: B13844201
M. Wt: 170.16 g/mol
InChI Key: MKDKJPOHMNGQJA-UHFFFAOYSA-N
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Description

Methyl 4-Ethyl-2,5-dihydro-5-oxo-3-furancarboxylate is an organic compound with the molecular formula C8H10O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by its unique structure which includes a furan ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Ethyl-2,5-dihydro-5-oxo-3-furancarboxylate typically involves the reaction of ethyl acetoacetate with methyl glyoxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Ethyl-2,5-dihydro-5-oxo-3-furancarboxylate undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-Ethyl-2,5-dihydro-5-oxo-3-furancarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Ethyl-2,5-dihydro-5-oxo-3-furancarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Methyl-5-oxo-2,5-dihydro-3-furancarboxylate
  • Methyl 2,5-Dihydro-4-hydroxy-2-oxo-3-furancarboxylate
  • Methyl 2-Oxotetrahydro-3-furancarboxylate

Uniqueness

Methyl 4-Ethyl-2,5-dihydro-5-oxo-3-furancarboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 4-ethyl-5-oxo-2H-furan-3-carboxylate

InChI

InChI=1S/C8H10O4/c1-3-5-6(7(9)11-2)4-12-8(5)10/h3-4H2,1-2H3

InChI Key

MKDKJPOHMNGQJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(COC1=O)C(=O)OC

Origin of Product

United States

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